

# Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one

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## Compound of Interest

Compound Name: 4-(4-Nitrophenyl)morpholin-3-one

Cat. No.: B139987

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CAS Number: 446292-04-2

## A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **4-(4-Nitrophenyl)morpholin-3-one** is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals. Its primary significance lies in its role as a precursor to the anticoagulant drug Rivaroxaban. This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies, and its pivotal position in pharmaceutical manufacturing.

## Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of **4-(4-Nitrophenyl)morpholin-3-one**.

Property	Value	Source
CAS Number	446292-04-2	[1][2][3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1][3][4][5]
Molecular Weight	222.20 g/mol	[1][3][4][5]
Appearance	Off-White to Yellow Solid	
Boiling Point	516.8±45.0 °C (Predicted)	
Density	1.397 g/cm <sup>3</sup>	
Solubility	Slightly soluble in Chloroform and Methanol	
Storage Temperature	Room Temperature, sealed in a dry environment	[6]
Purity	Typically ≥98%	[5][6]

## Synthesis Methodologies and Experimental Protocols

The synthesis of **4-(4-nitrophenyl)morpholin-3-one** can be achieved through several routes. The two primary methods are condensation-cyclization and a more recent, efficient oxidation process.

### Condensation-Cyclization Route

This foundational approach involves the reaction of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by a base-mediated intramolecular cyclization to form the morpholin-3-one ring.

Experimental Protocol:

- **Step 1: Amidation:** In a suitable reaction vessel, dissolve p-nitroaniline in a solvent such as toluene.

- Step 2: Slowly add 2-(2-chloroethoxy)acetyl chloride to the solution at room temperature and stir for several hours.
- Step 3: Cyclization: After the amidation is complete, add a base, such as potassium carbonate, to the mixture.
- Step 4: Heat the reaction mixture to reflux and maintain for an extended period to facilitate the intramolecular cyclization.
- Step 5: Isolation: Upon completion, cool the reaction mixture, filter the solid, and wash with an appropriate solvent to yield **4-(4-nitrophenyl)morpholin-3-one**.

## Acid-Catalyzed Selective Oxidation Route

A more modern and efficient method involves the direct oxidation of 4-(4-nitrophenyl)morpholine. This approach is often preferred due to its high yield and more environmentally friendly conditions.

### Experimental Protocol:

- Step 1: Reaction Setup: In a three-port round-bottom flask, dissolve 4-(4-nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (200 mL).
- Step 2: Heating: Heat the solution to 50°C.
- Step 3: Addition of Oxidant: Prepare a solution of sodium chlorite ( $\geq 80\%$ , 0.3 mol) in 65 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.
- Step 4: Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2.5 hours.
- Step 5: Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer.
- Step 6: Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure **4-(4-nitrophenyl)morpholin-3-one**.

# Application in Pharmaceutical Synthesis: The Rivaroxaban Pathway

**4-(4-Nitrophenyl)morpholin-3-one** is a key building block in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final drug molecule.

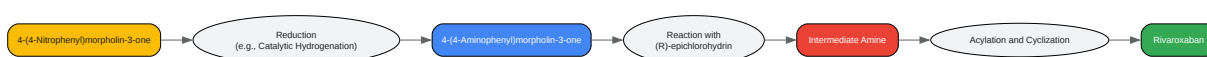
## Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The nitro group of **4-(4-nitrophenyl)morpholin-3-one** is reduced to an amine to form 4-(4-aminophenyl)morpholin-3-one, the direct precursor for the subsequent steps in Rivaroxaban synthesis.

Experimental Protocol (Catalytic Hydrogenation):

- Step 1: Reaction Setup: Suspend **4-(4-nitrophenyl)morpholin-3-one** in water or a mixture of a water-miscible solvent and water (with a water content of at least 50%).<sup>[7]</sup>
- Step 2: Catalyst Addition: Add a catalytic amount of palladium on activated carbon (5%).<sup>[7]</sup>
- Step 3: Hydrogenation: Transfer the mixture to a pressure apparatus (e.g., Parr apparatus) and apply hydrogen gas at a pressure of 8 bar while heating to 90°C with stirring.<sup>[7]</sup>
- Step 4: Reaction Monitoring: Monitor the reaction progress until completion (typically 1.5 to 2 hours).<sup>[7]</sup>
- Step 5: Isolation: After cooling and depressurizing the apparatus, the catalyst is filtered off, and the product, 4-(4-aminophenyl)morpholin-3-one, is isolated.<sup>[7]</sup>

The following diagram illustrates the pivotal role of **4-(4-Nitrophenyl)morpholin-3-one** in the synthesis of Rivaroxaban.



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Caption: Synthetic pathway of Rivaroxaban from **4-(4-Nitrophenyl)morpholin-3-one**.

## Biological Activity

While some derivatives of the precursor, 4-(4-nitrophenyl)morpholine, have been investigated for potential anticancer activity, there is limited publicly available data on the specific biological activity of **4-(4-nitrophenyl)morpholin-3-one** itself. Its primary role in the scientific literature is as a chemical intermediate.

## Conclusion

**4-(4-Nitrophenyl)morpholin-3-one** is a compound of significant interest to the pharmaceutical industry, particularly for its indispensable role in the synthesis of Rivaroxaban. The availability of efficient and high-yielding synthesis protocols, such as the acid-catalyzed oxidation method, facilitates its large-scale production. This guide provides a foundational understanding of its properties and synthesis for professionals engaged in drug discovery and development.

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- To cite this document: BenchChem. [Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139987#4-4-nitrophenyl-morpholin-3-one-cas-number]

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